N1-ethyl-N1-(1-methylpyrrolidin-3-yl)ethane-1,2-diamine
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-ethyl-N1-(1-methylpyrrolidin-3-yl)ethane-1,2-diamine typically involves the reaction of ethylamine with 1-methylpyrrolidine-3-carboxaldehyde, followed by reduction and subsequent amination . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon (Pd/C) for the reduction step .
Industrial Production Methods
it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield and purity .
Chemical Reactions Analysis
Types of Reactions
N1-ethyl-N1-(1-methylpyrrolidin-3-yl)ethane-1,2-diamine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst such as Pd/C.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Halogenated compounds, bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding amides or carboxylic acids, while reduction typically results in the formation of secondary or tertiary amines .
Scientific Research Applications
N1-ethyl-N1-(1-methylpyrrolidin-3-yl)ethane-1,2-diamine has several scientific research applications:
Mechanism of Action
The mechanism of action for N1-ethyl-N1-(1-methylpyrrolidin-3-yl)ethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors . The exact pathways and molecular targets are still under investigation, but it is believed to modulate biochemical pathways by binding to active sites or altering protein conformations .
Comparison with Similar Compounds
Similar Compounds
- N1-methyl-N1-(1-methylpyrrolidin-3-yl)ethane-1,2-diamine
- ®-N1-ethyl-N1-(1-methylpyrrolidin-3-yl)ethane-1,2-diamine
- N1-ethyl-N1-((S)-1-methyl-pyrrolidin-3-yl)-ethane-1,2-diamine
Uniqueness
N1-ethyl-N1-(1-methylpyrrolidin-3-yl)ethane-1,2-diamine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ethyl and methyl substituents on the pyrrolidine ring contribute to its reactivity and potential interactions with biological targets .
Properties
IUPAC Name |
N'-ethyl-N'-(1-methylpyrrolidin-3-yl)ethane-1,2-diamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21N3/c1-3-12(7-5-10)9-4-6-11(2)8-9/h9H,3-8,10H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMBZIMOJDMMJJE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCN)C1CCN(C1)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301197481 | |
Record name | 1,2-Ethanediamine, N1-ethyl-N1-(1-methyl-3-pyrrolidinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301197481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1353959-15-5 | |
Record name | 1,2-Ethanediamine, N1-ethyl-N1-(1-methyl-3-pyrrolidinyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1353959-15-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-Ethanediamine, N1-ethyl-N1-(1-methyl-3-pyrrolidinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301197481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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